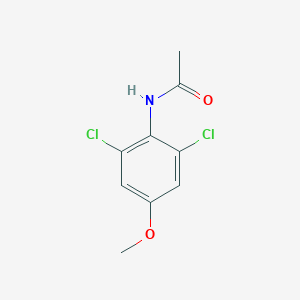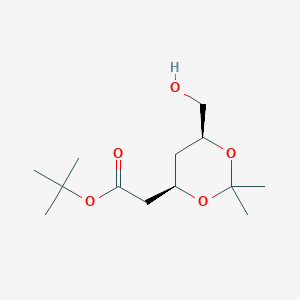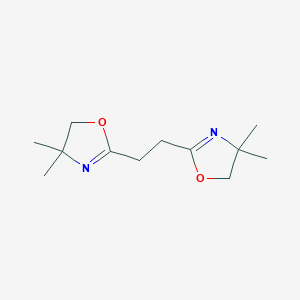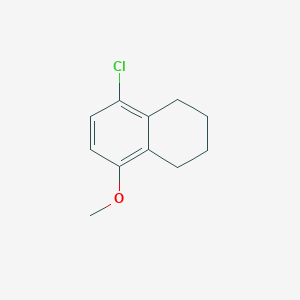
N-(2,6-dichloro-4-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide and related compounds involves multiple steps, including reactions with POCl3 in acetate and other catalytic processes. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized through reactions involving 2,6-dichloro-4 –trifloromethylaniline, showcasing the versatility in synthesizing chloroacetamide derivatives (Z. Ping, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. Detailed analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide revealed a monoclinic space group, indicating the compound's complex crystalline structure (Z. Ping, 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(2,6-dichloro-4-methoxyphenyl)acetamide derivatives often lead to the formation of various pharmacologically active molecules. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from N-methylaniline and chloracetyl chloride demonstrate the compound's potential in creating bioactive molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).
Applications De Recherche Scientifique
Summary of the Application
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were tested against c-Met kinase using the ADP Glo TM assay . Compound 6f was further evaluated for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays .
Results or Outcomes
Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines . Many compounds were inactive against the HT-29 cell line . Compound 6f had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .
2. Application in Antimicrobial Study
Summary of the Application
The synthesized compound was screened for antimicrobial activity .
Methods of Application or Experimental Procedures
The title compound was synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated by using single-crystal X-ray diffraction technique .
Results or Outcomes
The synthesized compound shows moderate antimicrobial activity against selected pathogens .
3. General Research Chemical
Summary of the Application
“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.
Results or Outcomes
3. General Research Chemical
Summary of the Application
“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDULTGLSDMTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372379 | |
| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
CAS RN |
136099-55-3 | |
| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)

